
4-Amino-3-nitro-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-nitro-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitro-2,6-dimethylaniline typically involves a multi-step process. One common method is the nitration of 2,6-dimethylaniline, followed by reduction. The nitration step introduces a nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
4-Amino-3-nitro-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of various substituents, depending on the reagents used.
科学研究应用
4-Amino-3-nitro-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 4-Amino-3-nitro-2,6-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The amino and nitro groups play a crucial role in its reactivity and interactions. For example, the compound can act as a nucleophile in substitution reactions or as an electron donor/acceptor in redox reactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
2,4-Dimethylaniline: Similar structure but lacks the nitro group.
4-Amino-2,6-dimethylaniline: Similar structure but lacks the nitro group.
3-Nitro-2,6-dimethylaniline: Similar structure but lacks the amino group.
Uniqueness
4-Amino-3-nitro-2,6-dimethylaniline is unique due to the presence of both amino and nitro groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
属性
CAS 编号 |
97629-64-6 |
|---|---|
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,9-10H2,1-2H3 |
InChI 键 |
NXFZKAWSZHWLSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


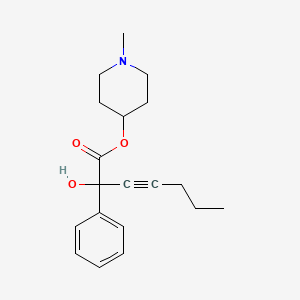
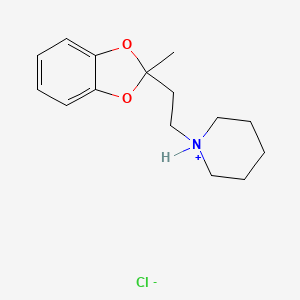
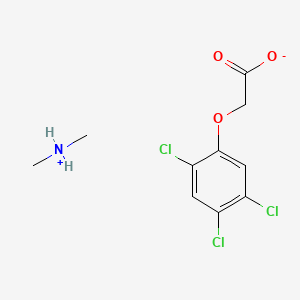
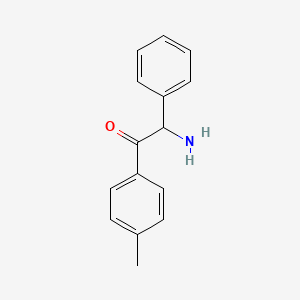
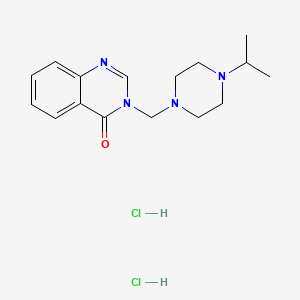
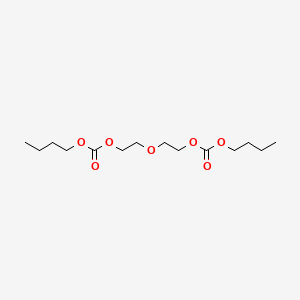
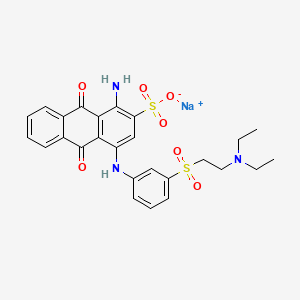
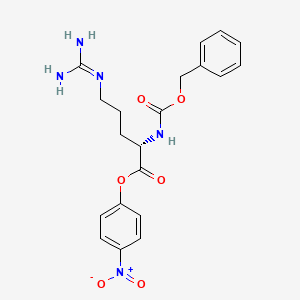
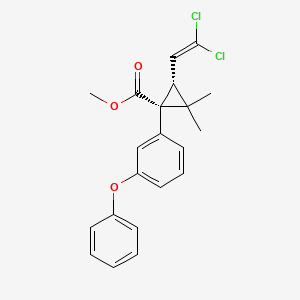
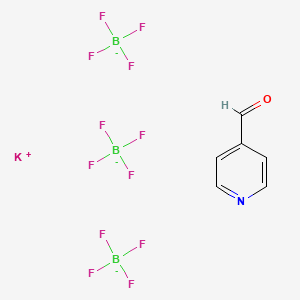

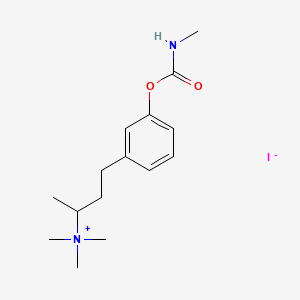
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

